molecular formula C8H11N5 B15246805 N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine

N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine

Cat. No.: B15246805
M. Wt: 177.21 g/mol
InChI Key: NECRCTNDLAKDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[4,5-d]pyridazin-4-amine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include the use of palladium on carbon or Raney nickel as reducing agents .

Chemical Reactions Analysis

Types of Reactions

N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-propyl-1H-imidazo[4,5-d]pyridazin-4-one, while reduction may produce this compound derivatives with altered substituents .

Scientific Research Applications

N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it can influence pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine
  • Imidazo[1,2-a]pyridine

Uniqueness

N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its specific structural configuration, which combines the properties of both imidazole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine

InChI

InChI=1S/C8H11N5/c1-2-3-9-8-7-6(4-12-13-8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,13)(H,10,11)

InChI Key

NECRCTNDLAKDGP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C(=CN=N1)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.